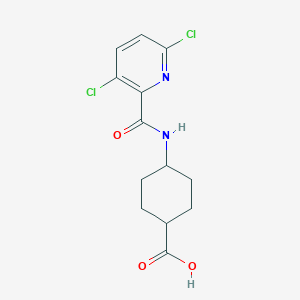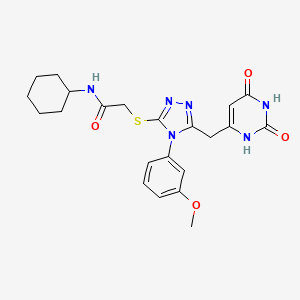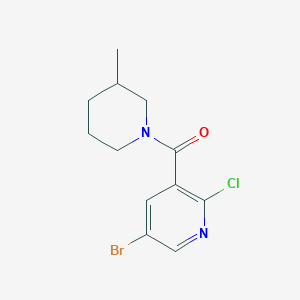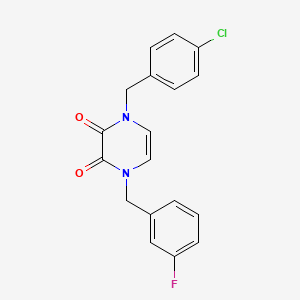![molecular formula C23H26N2O4S2 B2467281 N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide CAS No. 692269-31-1](/img/structure/B2467281.png)
N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of benzenesulfonamide, which is a class of organic compounds that includes a benzene ring bonded to a sulfonamide group. Benzenesulfonamides are often used in the creation of dyes and pharmaceutical drugs .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an aromatic amine with sulfonyl chloride. The exact process can vary depending on the specific substituents present on the benzene ring .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Benzenesulfonamides are often involved in substitution and elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and evaluation of a series of compounds, including those related to the specified chemical, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have been evaluated for their potential to serve as effective antimicrobial agents, with some displaying higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antitumor and Enzyme Inhibition
Derivatives of benzenesulfonamides have been synthesized and tested for their in vitro antitumor activity against various cell lines. Some chlorinated compounds exhibited excellent antitumor activity, highlighting their potential for further development as anticancer agents. Additionally, the interaction of these compounds with enzymes like thymidylate synthase has been evaluated, providing insights into their potential therapeutic applications (Fahim & Shalaby, 2019).
Photodynamic Therapy Applications
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized and characterized. The compound shows high singlet oxygen quantum yield, making it a potential candidate for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized. Their effects on various enzyme activities were evaluated, with some compounds showing significant inhibition. Molecular docking studies were conducted to understand the interaction of these compounds with the active sites of enzymes (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
Mecanismo De Acción
Target of Action
AKOS002316351, also known as (2,6-dimethyl-3-{[benzylamino]sulfonyl}phenyl)methyl[(4-methylphenyl)sulfonyl] amine, VU0489240-1, or N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis .
Mode of Action
AKOS002316351 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS002316351 can protect against mitochondrial dysfunction .
Result of Action
The primary result of AKOS002316351’s action is the inhibition of VDAC1 oligomerization and apoptosis . This can lead to the protection of cells from mitochondrial dysfunction . The exact molecular and cellular effects of AKOS002316351’s action would depend on the specific cellular context and require further investigation.
Propiedades
IUPAC Name |
N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-17-10-13-21(14-11-17)31(28,29)25(4)23-18(2)12-15-22(19(23)3)30(26,27)24-16-20-8-6-5-7-9-20/h5-15,24H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCJVUXWQCXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)
![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)


![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)
![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)

